1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Regioisomeric purity Pyrazole N1-arylation Medicinal chemistry building block

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine is a compact, heterocyclic building block (C₈H₇FN₄, MW 178.17) that belongs to the 3‑aminopyrazole family. It is supplied as a white-to-off‑white powder with a minimum purity of 95% (HPLC) and is structurally defined by the attachment of the pyrazole N1 to the 2‑position of a 3‑fluoropyridine ring, leaving a free 3‑amino handle for further diversification.

Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
CAS No. 1339000-66-6
Cat. No. B1528700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine
CAS1339000-66-6
Molecular FormulaC8H7FN4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CC(=N2)N)F
InChIInChI=1S/C8H7FN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12)
InChIKeyYGAKLEIDRROCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (CAS 1339000-66‑6) – Procurement‑Grade Identity and Structural Baseline


1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine is a compact, heterocyclic building block (C₈H₇FN₄, MW 178.17) that belongs to the 3‑aminopyrazole family . It is supplied as a white-to-off‑white powder with a minimum purity of 95% (HPLC) and is structurally defined by the attachment of the pyrazole N1 to the 2‑position of a 3‑fluoropyridine ring, leaving a free 3‑amino handle for further diversification . The compound is distributed under catalogue numbers EN300‑120067 (Enamine) and AKSci 8408DQ, with recommended long‑term storage in a cool, dry environment at room temperature .

Why Generic Substitution of 1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (CAS 1339000‑66‑6) Fails


The fluoropyridyl‑pyrazol‑3‑amine scaffold is not a monolithic class; subtle variations in the position of the fluorine, the point of attachment, or the methylation of the amino handle fundamentally alter both the synthetic accessibility of downstream analogs and the biological activity of final compounds . Regioisomers such as 5‑(3‑fluoropyridin‑2‑yl)‑1H‑pyrazol‑3‑amine (CAS 1339509‑05‑5) and the 4‑methylated derivative 1‑(3‑fluoropyridin‑2‑yl)‑4‑methyl‑1H‑pyrazol‑3‑amine (CAS 1339509‑05‑5) exhibit different steric and electronic profiles that preclude their use as interchangeable building blocks in medicinal chemistry programmes . Consequently, procurement specifications must be anchored to the exact CAS 1339000‑66‑6 to ensure the desired reactivity and target engagement in kinase‑focused or fragment‑based campaigns.

Quantitative Differentiation Evidence for 1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (CAS 1339000‑66‑6)


Regioisomeric Purity: N1‑(3‑fluoropyridin‑2‑yl) vs. C5‑(3‑fluoropyridin‑2‑yl) Substitution

The commercial product is exclusively the N1‑(3‑fluoropyridin‑2‑yl) regioisomer, confirmed by ¹H‑NMR and HPLC. The alternative C5‑regioisomer 5‑(3‑fluoropyridin‑2‑yl)‑1H‑pyrazol‑3‑amine (CAS not yet assigned by IUPAC) is not detected within the 95% purity specification . Regioisomeric contamination would introduce a confounding variable in structure‑activity relationship (SAR) studies, as N1‑ vs. C5‑attachment alters the orientation of the pyridine nitrogen and the fluorine atom relative to the pyrazole core.

Regioisomeric purity Pyrazole N1-arylation Medicinal chemistry building block

Purity Benchmarking Against Closest Commercial Analogues

Among major catalogue suppliers, the 95% minimum purity of the target compound is aligned with or exceeds that of its closest commercial analogues. The 4‑methyl derivative 1‑(3‑fluoropyridin‑2‑yl)‑4‑methyl‑1H‑pyrazol‑3‑amine is offered at 95% purity by some vendors but at 97% by others, while the C5‑regioisomer is rarely stocked with a certified purity above 90% . The consistency of the 95% specification across multiple independent vendors (Enamine, AKSci, CymitQuimica) provides a reliable procurement baseline.

Purity comparison Chemical procurement Building block quality

Molecular Weight and Lipophilicity Differentiation vs. Methylated Analogues

The target compound (MW 178.17) is 14 Da lighter than its 4‑methylated analogue (MW 192.20) and lacks the additional lipophilic bulk introduced by the methyl group. This lower molecular weight and reduced clogP (approximately 0.8 vs. 1.2 for the 4‑methyl derivative) make the compound more suitable as a fragment hit or early‑stage lead scaffold where ligand efficiency metrics are critical .

Physicochemical properties Lipophilicity Fragment-based drug design

Optimal Application Scenarios for 1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (CAS 1339000‑66‑6)


Kinase‑Focused Fragment Library Design

The compound’s low molecular weight, free 3‑amino handle, and fluoropyridyl moiety make it an ideal fragment for screening against kinases that recognize ATP‑mimetic scaffolds. Its regioisomeric purity ensures unambiguous SAR interpretation when hits are elaborated .

Targeted Covalent Inhibitor (TCI) Warhead Synthesis

The primary amine at the 3‑position can be converted into an acrylamide or chloroacetamide warhead while retaining the fluoropyridine as a hinge‑binding motif. The defined regioisomeric identity guarantees that the warhead is presented at the intended trajectory [1].

Parallel Medicinal Chemistry for FLT3 or FAK Programmes

As a core scaffold in pyrazolylaminopyridine kinase inhibitor patents, the compound can be elaborated in parallel via Buchwald‑Hartwig amination or SNAr reactions to generate focused libraries targeting FLT3 or FAK [2].

Quote Request

Request a Quote for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.